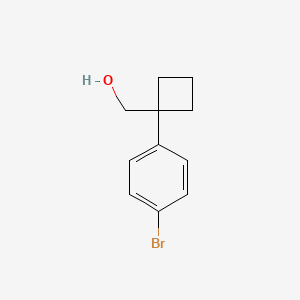

(1-(4-Bromophenyl)cyclobutyl)methanol

Overview

Description

“(1-(4-Bromophenyl)cyclobutyl)methanol” is a chemical compound with the CAS Number: 1227159-85-4. It has a molecular weight of 241.13 . The compound is solid at room temperature and is typically stored in a dry environment .

Molecular Structure Analysis

The molecular formula of “(1-(4-Bromophenyl)cyclobutyl)methanol” is C11H13BrO . The InChI code for this compound is 1S/C11H13BrO/c12-10-4-2-9(3-5-10)11(8-13)6-1-7-11/h2-5,13H,1,6-8H2 .Physical And Chemical Properties Analysis

“(1-(4-Bromophenyl)cyclobutyl)methanol” is a solid at room temperature . It has a molecular weight of 241.13 .Scientific Research Applications

Intermediate for S1P1 Receptor Agonists

The compound is a useful intermediate in the synthesis of S1P1 receptor agonists, critical in drug development targeting autoimmune diseases such as multiple sclerosis. A scalable synthesis method for the isomers of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate, related to (1-(4-Bromophenyl)cyclobutyl)methanol, demonstrates its utility in producing significant quantities of these intermediates with high purity, which is essential for further pharmaceutical applications (Wallace et al., 2009).

Crystal Structure Analysis

The compound's derivatives have been analyzed for their crystal structures, providing insights into their molecular configurations and potential for chemical modifications. For example, the synthesis and crystal structure analysis of 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde, a derivative, offers valuable information for designing new molecules with desired properties (Li et al., 2012).

Antitubercular Activity

Research has explored derivatives of (1-(4-Bromophenyl)cyclobutyl)methanol for their potential antitubercular properties. Oxazolyl thiosemicarbazones, synthesized from similar compounds, have shown promising in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains, highlighting the compound's relevance in developing new treatments for tuberculosis (Sriram et al., 2006).

Methanol-Related Studies

Methanol, a common solvent and reactant in organic synthesis, has been studied extensively for its effects on various chemical processes. Research involving (1-(4-Bromophenyl)cyclobutyl)methanol could intersect with these studies, especially those investigating methanol's role as a solubilizing agent, its impact on lipid dynamics in biological membranes, and its utility in N-methylation of amines and transfer hydrogenation reactions (Nguyen et al., 2019; Sarki et al., 2021).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name |

[1-(4-bromophenyl)cyclobutyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c12-10-4-2-9(3-5-10)11(8-13)6-1-7-11/h2-5,13H,1,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOVXGMUWKJOYQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CO)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80729368 | |

| Record name | [1-(4-Bromophenyl)cyclobutyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80729368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(4-Bromophenyl)cyclobutyl)methanol | |

CAS RN |

1227159-85-4 | |

| Record name | [1-(4-Bromophenyl)cyclobutyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80729368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(Trifluoromethyl)phenyl]propanal](/img/structure/B580683.png)

![5-Bromo-2-(trimethylsilyl)thieno[2,3-b]pyridine](/img/structure/B580685.png)

![N-[(1R)-1,2,3,4-Tetrahydro-1-naphthalenyl]-1H-Benzimidazol-2-amine hydrochloride](/img/structure/B580700.png)

![[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]amine dihydrochloride](/img/structure/B580701.png)